molecular formula C14H16N4O3 B5596383 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B5596383
M. Wt: 288.30 g/mol
InChI Key: RAPSZAYHJCNHGW-OQLLNIDSSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor and its pharmacological properties.

    Coordination Chemistry: The compound can form stable complexes with transition metal ions, making it useful in the study of coordination compounds.

    Material Science: It is used in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The Schiff base moiety allows the compound to form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the pyrazole and dimethoxyphenyl moieties. This combination imparts specific chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Additionally, the specific substitution pattern on the phenyl ring can influence the compound’s ability to form complexes and its overall biological activity .

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-18-7-6-12(17-18)14(19)16-15-9-10-4-5-11(20-2)8-13(10)21-3/h4-9H,1-3H3,(H,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPSZAYHJCNHGW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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